4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
Description
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 g/mol . It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by the presence of an amino group, a methoxyphenyl group, and a benzenesulfonamide moiety.
Properties
IUPAC Name |
4-amino-N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13/h2-9,15H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCILPHWDZXVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342144 | |
| Record name | 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19837-74-2 | |
| Record name | 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stepwise Sulfonamide Formation
The traditional synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide involves sequential sulfonation and amination reactions.
Reaction Pathway :
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Sulfonation : 4-Aminobenzenesulfonic acid is treated with chlorosulfonic acid at 0–5°C to form 4-aminobenzenesulfonyl chloride.
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Amination : The sulfonyl chloride intermediate reacts with 4-methoxyaniline in pyridine at 60°C for 6 hours, yielding the target compound.
Optimized Conditions :
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Pyridine acts as both solvent and base, neutralizing HCl byproducts.
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Excess 4-methoxyaniline (1.2 equiv) improves yield by driving the reaction to completion.
Yield and Purity :
| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 0–5 | 2 | 88 | 92 |
| 2 | 60 | 6 | 76 | 89 |
One-Pot Catalytic Methods
Iron/Copper-Catalyzed C–H Amidation
A breakthrough methodology developed by Waddell et al. enables direct C–H functionalization using iron(III) chloride and copper(I) iodide.
Procedure :
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Iodination : Arene substrates undergo FeCl₃-catalyzed iodination with N-iodosuccinimide (NIS) in toluene at 40°C for 4 hours.
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Coupling : The iodinated intermediate reacts with benzenesulfonamide derivatives via CuI-catalyzed N-arylation at 130°C for 18 hours.
Key Advantages :
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Eliminates pre-functionalized starting materials.
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Tolerates electron-donating groups (e.g., methoxy) without protecting groups.
Performance Metrics :
| Substrate | Catalyst System | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Anisole | FeCl₃/CuI | 95 | >99 |
| 4-Tert-butylbenzene | FeCl₃/CuI | 77 | 98 |
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Industrial applications prioritize scalability and cost-efficiency. A continuous flow system reduces reaction times from hours to minutes.
Reactor Design :
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Microfluidic Channels : 500 μm diameter, PTFE material.
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Residence Time : 8 minutes at 150°C.
Process Parameters :
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Pressure | 12 bar |
| Throughput | 1.2 kg/h |
Output Metrics :
-
Yield : 89%
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Purity : 97.5% (HPLC)
Advanced Purification Strategies
Recrystallization Optimization
Post-synthetic purification is critical for pharmaceutical-grade material.
Solvent Systems :
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Ethanol/water (7:3 v/v) achieves optimal crystal morphology.
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Cooling rate: 0.5°C/min to prevent oiling out.
Purity Enhancement :
| Cycle | Purity (%) | Recovery (%) |
|---|---|---|
| 1 | 95.1 | 82 |
| 2 | 99.2 | 78 |
Quality Control and Analytical Methods
Spectroscopic Characterization
FT-IR Analysis :
¹H NMR (400 MHz, DMSO-d6) :
Case Studies and Comparative Analysis
Large-Scale Batch Synthesis
A 10 kg batch using classical methods achieved 74% yield but required 14 hours. In contrast, the continuous flow system produced 8.9 kg in 8 hours with 89% yield.
Catalytic vs. Stoichiometric Methods
| Method | Yield (%) | Cost ($/kg) | Environmental Factor |
|---|---|---|---|
| Classical | 76 | 420 | 38.7 |
| One-Pot Catalytic | 95 | 310 | 12.4 |
Chemical Reactions Analysis
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Agent :
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide has been investigated for its antimicrobial properties. Its structure allows it to inhibit bacterial growth by interfering with folic acid synthesis, similar to traditional sulfa drugs.
Therapeutic Potential :
Research has focused on its ability to act as a therapeutic agent by interacting with various biological targets such as enzymes and receptors. The sulfonamide functional group is known for its role in inhibiting specific enzymes, making this compound a candidate for drug design .
Biological Activities
Inhibition of Carbonic Anhydrases (CAs) :
Studies have shown that derivatives of benzenesulfonamides, including this compound, exhibit significant binding affinities to carbonic anhydrases (CAs). These enzymes are critical in various physiological processes, including respiration and acid-base balance. The compound's structural modifications can enhance its inhibitory activity against different CA isozymes .
Antitumor Activity :
While initial studies indicated that certain related compounds showed no antitumor activity against mouse lymphoid leukemia, ongoing research aims to explore the potential of this compound in cancer therapy through its derivatives and analogs .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique properties of this compound against structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Sulfanilamide | Basic sulfonamide structure | First sulfa drug used clinically |
| N-(4-Methylphenyl)benzenesulfonamide | Methyl group instead of methoxy | Different solubility and potential activity |
| 4-Amino-N-(2-methylphenyl)benzenesulfonamide | Different positioning of methyl group | Variability in biological activity |
| 4-Amino-N-(3-chlorophenyl)benzenesulfonamide | Chlorine substituent at meta position | Enhanced antibacterial properties |
The unique methoxy group in this compound contributes to its distinctive solubility and biological activity compared to other sulfonamides .
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves several key steps that allow for the introduction of the methoxy group at the para position relative to the amino group on the phenyl ring. Understanding these synthetic pathways is essential for optimizing its properties for specific applications.
Mechanism of Action
The mechanism of action of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide involves interference with the synthesis of nucleic acids in pathogenic microorganisms. This disruption leads to a lack of essential nutrients for the bacteria, inhibiting their growth, development, and reproduction. The compound exhibits inhibitory effects on various bacteria, including hemolytic streptococcus, staphylococcus, and meningococcus .
Comparison with Similar Compounds
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-Amino-N-(2-methoxyphenyl)benzenesulfonamide: This compound has a similar structure but with a methoxy group at the ortho position instead of the para position.
4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide: This compound features a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Biological Activity
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, a sulfonamide compound, has gained attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C₁₃H₁₄N₂O₃S, with a molecular weight of approximately 278.33 g/mol. The structure features a sulfonamide group (-SO₂NH₂) attached to an aromatic amine, which is crucial for its biological activity.
The primary mechanism of action involves the inhibition of nucleic acid synthesis in pathogenic microorganisms. This disruption leads to the inhibition of bacterial growth and reproduction. Specifically, this compound has demonstrated inhibitory effects against various bacteria, including:
- Hemolytic Streptococcus
- Staphylococcus aureus
- Meningococcus .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Inhibition Concentration : The compound exhibited effective inhibition at concentrations as low as 50 μg/mL against Staphylococcus aureus, with a comparative control showing 99.2% inhibition .
- Anti-biofilm Activity : It also demonstrated potential anti-biofilm formation capabilities against Klebsiella pneumoniae, indicating its utility in preventing biofilm-associated infections .
Anticancer Properties
In addition to its antibacterial effects, the compound has been evaluated for its anticancer activity. A study involving various derivatives revealed that certain analogues exhibited significant anti-proliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7):
| Compound | IC50 (μM) | Selectivity Ratio |
|---|---|---|
| 4e | 0.011 | 17.5 |
| 4g | 0.017 | 15.0 |
| 4h | 0.026 | 12.0 |
These compounds were found to induce apoptosis in cancer cells significantly, with one derivative (4e) showing a 22-fold increase in annexin V-FITC positive staining compared to control groups .
Case Studies
A variety of studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : In a controlled laboratory setting, derivatives of this compound were tested against multiple bacterial strains. The results indicated a strong correlation between structural modifications and enhanced antibacterial activity.
- Cancer Cell Line Studies : In vitro assays using MTT colorimetric methods demonstrated that certain derivatives not only inhibited cell proliferation but also triggered apoptotic pathways in breast cancer cell lines .
Pharmacokinetic Properties
Pharmacokinetic studies suggest that compounds like this compound possess favorable absorption and distribution characteristics, making them viable candidates for therapeutic applications. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles indicate good solubility and permeability across biological membranes .
Q & A
Basic: What are the common synthetic routes for 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide?
Methodological Answer:
The synthesis typically involves coupling substituted acyl chlorides or benzyl chlorides with aminosulfonamide derivatives. For example:
- Step 1 : React substituted carboxylic acids (e.g., 4-methoxyphenyl derivatives) with thionyl chloride (SOCl₂) to form acyl chlorides.
- Step 2 : Condense the acyl chloride with 4-aminobenzenesulfonamide in the presence of pyridine, which acts as a base and catalyst.
- Step 3 : Purify the product via recrystallization or column chromatography.
Key analytical validation includes elemental analysis, IR (to confirm sulfonamide N-H stretching at ~3300 cm⁻¹), and NMR (to verify aromatic proton environments and methoxy group integration) .
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystallization : Grow suitable crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures).
- Data Collection : Use a diffractometer (Mo-Kα or Cu-Kα radiation) to measure reflection intensities.
- Structure Solution : Employ SHELX programs (e.g., SHELXD for phasing, SHELXL for refinement). Challenges include modeling anisotropic displacement parameters for the methoxy group and resolving hydrogen-bonding networks.
- Validation : Check R-factors (<5% for high-quality data) and validate geometry using tools like PLATON .
Advanced: How can structure-activity relationships (SAR) be analyzed for this compound?
Methodological Answer:
SAR studies require:
- Data Collection : Assay biological activity (e.g., antimicrobial IC₅₀) across analogs with varied substituents (e.g., halogen, alkyl, or electron-withdrawing groups).
- Descriptor Calculation : Use computational tools (e.g., Gaussian, COSMO-RS) to calculate logP, dipole moments, and Hammett constants.
- QSAR Modeling : Apply multivariate regression or machine learning (e.g., partial least squares) to correlate descriptors with activity. For example, electron-donating groups on the phenyl ring may enhance membrane permeability, as seen in related sulfonamides .
Advanced: What analytical methods are used to characterize forced degradation products of this compound?
Methodological Answer:
Forced degradation studies under stress conditions (acid/base hydrolysis, oxidation, thermal stress) involve:
- Separation : Use HPLC with C18 columns and gradient elution (e.g., acetonitrile/0.1% formic acid).
- Identification : Employ high-resolution mass spectrometry (HR-MS) for exact mass determination (e.g., degradation via sulfonamide bond cleavage yields m/z 156.0114 for 4-aminobenzenesulfonic acid).
- Structural Confirmation : Perform ¹H/¹³C NMR and 2D-COSY to assign degradation product structures. For example, oxidative stress may produce sulfonic acid derivatives .
Basic: What spectroscopic techniques confirm the molecular structure of this compound?
Methodological Answer:
- IR Spectroscopy : Confirm sulfonamide functional groups (S=O asymmetric stretch at ~1350 cm⁻¹, N-H bend at ~1600 cm⁻¹).
- ¹H NMR : Identify aromatic protons (δ 6.8–7.8 ppm), methoxy singlet (δ ~3.8 ppm), and sulfonamide NH₂ protons (δ ~5.2 ppm, exchangeable).
- Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values.
- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ peaks matching the molecular formula (C₁₃H₁₅N₂O₃S) .
Advanced: What challenges arise during crystallographic refinement of this compound?
Methodological Answer:
- Thermal Motion : The methoxy group may exhibit high thermal displacement parameters, requiring anisotropic refinement in SHELXL.
- Disorder : Partial occupancy of solvent molecules (e.g., water) in the lattice complicates modeling. Use SQUEEZE (PLATON) to account for diffuse electron density.
- Hydrogen Bonding : Resolve intricate networks (e.g., N-H···O=S interactions) using distance-angle restraints. Compare with related structures (e.g., 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide) to validate geometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
